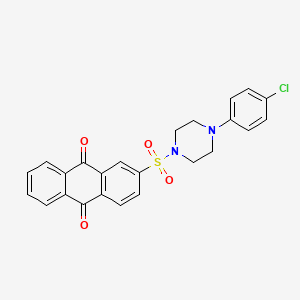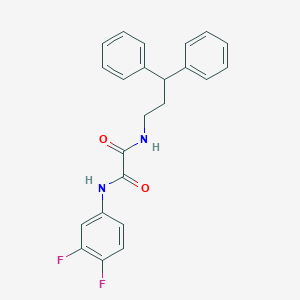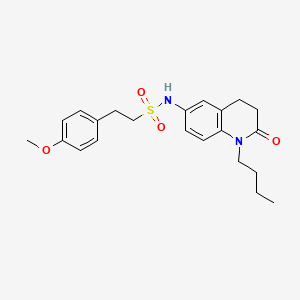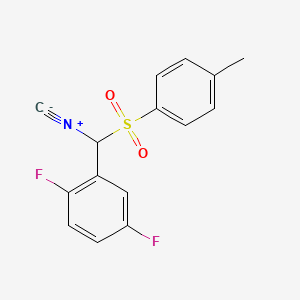
2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is structurally related to other anthracene derivatives that have been synthesized and studied for their DNA binding properties. The presence of a piperazine moiety and a sulfonyl group in the compound suggests potential biological activity, possibly related to DNA interaction, as seen in similar compounds .
Synthesis Analysis
Although the specific synthesis of "2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione" is not detailed in the provided papers, related compounds have been synthesized and investigated. For instance, piperazinylcarbonyloxyethyl derivatives of anthracene and pyrene have been prepared, and their synthesis involved the introduction of a piperazine derivative into the anthracene moiety . Similarly, another study describes the synthesis of a 9,10-anthraquinone derivative with piperazine substitutions at positions 1 and 5 on the anthraquinone skeleton . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of anthracene derivatives plays a crucial role in their interaction with DNA. The aromatic chromophores of these compounds, such as anthracene and pyrene, are known to intercalate between DNA base pairs. The orientation of these chromophores relative to the nucleobases has been assessed using linear and circular dichroism spectroscopy . The presence of a piperazine ring and a sulfonyl group in the compound of interest would likely influence its binding mode and specificity, as seen in similar compounds.
Chemical Reactions Analysis
The chemical reactions of anthracene derivatives with DNA have been studied extensively. These compounds can bind to DNA through intercalation or groove-binding modes. For example, the anthracene derivative 2a binds to poly(dA-dT) by intercalation, while the presence of a phenyl group at the piperazinium site can prevent intercalation and lead to external binding to DNA . Another derivative, 1,5-di(piperazin-1-yl)anthracene-9,10-dione, has been shown to interact with calf thymus DNA in a groove-binding mode, as evidenced by spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. The binding affinity of these compounds to DNA can be quantified using binding constants, which are determined through spectroscopic and electrochemical methods. For instance, the binding constant for the interaction of 1,5-di(piperazin-1-yl)anthracene-9,10-dione with calf thymus DNA was found to be 1.54 × 10^5 M^-1 using spectroscopic methods and 1.94 × 10^5 M^-1 using cyclic voltammetry . These properties are indicative of the strong interactions that these compounds can have with DNA, which may be relevant for the compound "2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione" as well.
Aplicaciones Científicas De Investigación
DNA Interaction and Potential Anticancer Activity
The compound 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione and its derivatives have been studied for their interaction with DNA and potential anticancer activities. One study focused on the synthesis of new 9,10-anthraquinone and piperazine derivatives, highlighting their mechanism of interaction with calf thymus DNA. This interaction is critical for understanding the compound's potential as a therapeutic agent, with findings suggesting groove-binding modes as a significant form of interaction, indicative of potential applications in cancer treatment due to the ability to intercalate with DNA (W. Białobrzeska et al., 2019). Another study synthesized 1,4-bis(amino)anthracene-9,10-diones related to anti-cancer drugs, aiming to explore their synthesis and calculated properties for potential lower cardiotoxicities, thus highlighting their relevance in medicinal chemistry (J. O. Morley & P. Furlong, 2006).
Antifungal Applications and Pharmacokinetics
A novel 1,2,4-triazole class compound, potentially related to 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione, was synthesized and explored for antifungal applications. This study delved into the solubility thermodynamics and partitioning processes in biologically relevant solvents, providing insights into the compound's pharmacokinetics and its potential as an antifungal agent (T. Volkova, I. Levshin, & G. Perlovich, 2020). Such research underscores the importance of understanding the physical chemistry aspects of new drugs for effective delivery and therapeutic action.
Anticancer Mechanisms and Cell Cycle Impact
Research on 4-aminoquinoline derivatives, employing a hybrid pharmacophore approach, aimed to enhance anticancer activities. This approach led to the identification of compounds with significant cytotoxicity against breast cancer cells, showcasing the potential mechanisms through which these compounds impact cancer cells, including inducing cell cycle arrest and apoptosis (V. Solomon, Sheetal Pundir, & Hoyun Lee, 2019). Such findings are crucial for the development of new anticancer agents with improved safety profiles.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c25-16-5-7-17(8-6-16)26-11-13-27(14-12-26)32(30,31)18-9-10-21-22(15-18)24(29)20-4-2-1-3-19(20)23(21)28/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZOVMWRLPERDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)
![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)
![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)

![6-Benzyl-1-ethyl-3-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2514031.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)